Product packaging for 2-Pentylquinoline(Cat. No.:CAS No. 93005-16-4)

2-Pentylquinoline

Cat. No.: B14350525
CAS No.: 93005-16-4
M. Wt: 199.29 g/mol
InChI Key: GMTGCIAJHZEUNB-UHFFFAOYSA-N
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Description

2-Pentylquinoline is an organic compound with the molecular formula C14H17N and an average mass of 199.30 g/mol . As a monosubstituted quinoline, it features a pentyl chain at the 2-position of the quinoline scaffold. The quinoline core structure is recognized as a privileged scaffold in medicinal chemistry, with various substituted analogues demonstrating significant biological potential . Specifically, research into 2-substituted quinolines has shown that the nature of the side chain at this position is critical for biological activity, with some derivatives exhibiting promising antiprotozoal properties . This makes this compound a compound of interest for further investigation and development in pharmaceutical and biological chemistry. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B14350525 2-Pentylquinoline CAS No. 93005-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93005-16-4

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-pentylquinoline

InChI

InChI=1S/C14H17N/c1-2-3-4-8-13-11-10-12-7-5-6-9-14(12)15-13/h5-7,9-11H,2-4,8H2,1H3

InChI Key

GMTGCIAJHZEUNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Innovation for 2 Pentylquinoline

Foundational Reaction Strategies for Quinoline (B57606) Scaffold Assembly

Classic and modern reaction strategies provide the foundation for constructing the fundamental quinoline framework. These methods often involve the condensation and cyclization of substituted anilines and carbonyl compounds.

Friedländer Condensation: Mechanistic Elucidation and Modern Adaptations

The Friedländer synthesis is a well-established and versatile method for preparing quinolines. nih.gov It traditionally involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.org

Mechanistic Elucidation: Two primary mechanistic pathways are proposed for the Friedländer condensation. wikipedia.org

Pathway 1: The reaction initiates with an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is typically the rate-limiting step. The resulting aldol adduct then undergoes dehydration to form an unsaturated carbonyl intermediate, which subsequently forms an imine that cyclizes and aromatizes to the quinoline product. wikipedia.org

Pathway 2: This mechanism begins with the formation of a Schiff base between the two starting materials. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline. wikipedia.org

Under common acidic or basic conditions, the initial intermolecular aldol condensation is generally favored as the first step. researchgate.net

Modern Adaptations: Traditional Friedländer synthesis often required harsh conditions, such as high temperatures and strong acids or bases. semanticscholar.org Modern adaptations focus on milder and more efficient catalytic systems. These include the use of:

Lewis acids: Catalysts like neodymium(III) nitrate (B79036) hexahydrate have been shown to be effective. wikipedia.org

Solid acid catalysts: Materials such as montmorillonite (B579905) K-10, zeolites, and nano-crystalline sulfated zirconia offer advantages like easier product isolation and catalyst reusability. researchgate.net

Microwave irradiation: This technique, often combined with solid acid catalysts like Nafion NR50, can significantly reduce reaction times. mdpi.com

Ionic liquids: These have been explored as both catalysts and reaction media, offering benefits such as thermal stability and tunable acidity. nih.gov

A notable modification involves the in situ reduction of 2-nitrobenzaldehydes using reagents like Fe/AcOH in the presence of an active methylene (B1212753) compound, overcoming the limited availability of 2-aminobenzaldehyde derivatives. nih.gov Palladium-catalyzed variations have also been developed, for instance, the oxidative coupling and cyclization of 2-aminobenzyl alcohol with ketones. lookchemmall.com

Diels-Alder Cycloaddition Reactions in Alkylquinoline Synthesis

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, offers a powerful method for constructing six-membered rings and has been applied to the synthesis of quinoline derivatives. iitk.ac.insigmaaldrich.comwikipedia.org In this context, aza-Diels-Alder reactions, where either the diene or dienophile contains a nitrogen atom, are particularly relevant for forming the heterocyclic pyridine (B92270) ring of the quinoline system. sigmaaldrich.com

One approach involves the reaction of an imine, acting as the dienophile, with a suitable diene. For the synthesis of 2-alkylquinolines, this can be achieved through the [4+2] cyclization of arylnitrones with vinyl acetates, catalyzed by iron. organic-chemistry.org Another strategy utilizes the reaction of 1,2,3-benzotriazine (B1250035) with an enamine, which has been successfully applied to the synthesis of 2-pentylquinoline. researchmap.jp The Povarov reaction, a type of aza-Diels-Alder reaction, can be used to synthesize substituted quinolines from anilines, aldehydes, and activated alkenes. acs.org Furthermore, the synthesis of polyquinolines has been achieved through an AA/BB-type aza-Diels-Alder polymerization, highlighting the versatility of this reaction in materials science. rsc.org

Multi-Component Coupling Reactions for this compound Precursors

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. rsc.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. rsc.org

Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a three-component reaction involving anilines, aldehydes, and alkynes, catalyzed by a zinc-based metal-organic framework (MOF), can produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org Another example is an iron-catalyzed three-component reaction of anilines, benzylamines, and alcohols to synthesize 2-phenylquinoline (B181262) derivatives. researchgate.net L-proline has been used to mediate a multi-component reaction of anilines, aldehydes, and malononitrile (B47326) to form 2-amino-4-arylquinoline-3-carbonitriles. core.ac.uk These MCRs provide convergent and versatile pathways to complex quinoline structures, and while not all examples directly yield this compound, the underlying principles can be adapted for its synthesis by choosing appropriate starting materials.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in the modern synthesis of this compound, enabling milder reaction conditions, higher yields, and greater control over selectivity. Both palladium-based and Brønsted acid-mediated catalytic systems have proven to be particularly effective.

Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies

Palladium catalysts are exceptionally versatile for forming the carbon-carbon and carbon-nitrogen bonds necessary for quinoline synthesis.

Cyclization Methodologies: Palladium-catalyzed cyclization reactions offer direct routes to the quinoline core. One such method involves the oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for additional acids or bases and tolerates a range of functional groups. rsc.org Another approach is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, providing 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Furthermore, a sequential palladium-catalyzed C-N and C-C bond formation using anilines and alkenyl ethers like ethyl vinyl ether presents an efficient, atom-economical pathway to substituted 2-alkylquinolines. researchgate.net A novel strategy even utilizes palladium catalysis for aryl isocyanide insertion and [4+1] cyclization to construct the quinoline skeleton. rsc.org

Cross-Coupling Methodologies: While direct synthesis is common, palladium-catalyzed cross-coupling reactions can be used to introduce the pentyl group onto a pre-formed quinoline ring, although this is less frequently the primary synthetic route. These reactions are more commonly associated with the synthesis of aryl- or vinyl-substituted quinolines.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂Aryl allyl alcohols, AnilinesSubstituted quinolines rsc.org
Pd/C, KOH2-Aminobenzyl alcohol, KetonesSubstituted quinolines lookchemmall.com
PdCl₂o-Aminocinnamonitriles, Arylhydrazines2-Arylquinolines nih.gov
PdCl₂Anilines, Alkenyl ethers2-Alkylquinolines researchgate.net
Pd(OAc)₂Imines, IsocyanidesQuinoline derivatives rsc.org

Asymmetric Catalytic Reduction of Quinolines via Brønsted Acid Mediation

The synthesis of optically active 1,2,3,4-tetrahydroquinolines, the reduced form of quinolines, is of great importance in medicinal chemistry. pku.edu.cn Asymmetric reduction, particularly through transfer hydrogenation, has become a key strategy. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful organocatalysts for this transformation. dicp.ac.cn

In this process, the Brønsted acid activates the quinoline substrate by protonating the ring nitrogen. dicp.ac.cn This activation facilitates the transfer of a hydride from a hydrogen donor, typically a Hantzsch ester. liv.ac.uk The chiral environment created by the catalyst directs the hydride addition to one face of the molecule, resulting in an enantioselective reduction. liv.ac.uk

This method has been successfully applied to the reduction of various 2-substituted quinolines, achieving excellent enantioselectivities. dicp.ac.cnruepinglab.com While the direct asymmetric reduction of this compound is a challenging task, the development of novel Brønsted acids, including those based on cyclopentadiene, continues to expand the scope of this reaction to more challenging substrates like 3-substituted quinolines. liv.ac.uk The combination of metal catalysts with Brønsted acids in relay catalysis systems has also been explored for the highly enantioselective hydrogenation of related azaarenes. acs.org Furthermore, the principle of using Brønsted acids has been extended to reactions in aqueous media, a significant step forward in green chemistry. dicp.ac.cn

Catalyst TypeSubstrate TypeKey FeaturesReferences
Chiral Phosphoric Acid2-ArylquinolinesHigh enantioselectivity (87->99% ee) dicp.ac.cn
Chiral Phosphoric Acid2-AlkenylquinolinesAccess to Hancock alkaloid precursors acs.org
Cyclopentadiene-based Chiral Brønsted Acid3-Substituted QuinolinesGood yields and enantioselectivities liv.ac.uk
Rh-thiourea chiral phosphine (B1218219) complex / HClQuinolinesAnion binding establishes high reactivity and enantioselectivity rsc.org
Chiral Phosphoric AcidQuinolinesCan be performed in aqueous media dicp.ac.cn

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, enabling unique modes of reactivity for the synthesis of complex molecules. nih.gov In the context of quinoline synthesis, NHCs facilitate transformations under mild conditions, often providing access to diverse substitution patterns.

One notable NHC-catalyzed approach involves the reaction of 2-aminobenzyl alcohols with ketones. mdpi.com In this methodology, the NHC, generated in situ from a precursor, is proposed to mediate a tandem proton and hydride transfer from the alcohol to the ketone. This process generates reactive intermediates that subsequently undergo a crossed aldol addition and cyclize via dehydration to yield the final quinoline product. To synthesize this compound via this route, 2-aminobenzyl alcohol would be reacted with 2-heptanone. The NHC catalyst facilitates the intricate sequence of bond formations, leading to the desired 2-substituted quinoline framework in good to excellent yields. mdpi.com

Another strategy involves the NHC-catalyzed formal [4+2] annulation of α,β-unsaturated carboxylic acids with activated substrates. While broadly applied, this can be adapted for quinoline synthesis. For instance, an NHC-catalyzed reaction between an enal and an iminochromene has been described, showcasing the versatility of NHC-homoenolate addition reactions. researchgate.net The development of NHC catalysis has also led to the asymmetric synthesis of complex heterocyclic systems, such as the kinetic resolution of dihydroquinolines, highlighting the potential for stereocontrolled synthesis of quinoline derivatives. researchgate.net

NHC-Catalyzed Quinoline Synthesis
Reactants 2-Aminobenzyl alcohol, Ketone (e.g., 2-Heptanone for this compound)
Catalyst System N-Heterocyclic Carbene (NHC)
Key Steps Tandem proton/hydride transfer, Crossed aldol addition, Cyclization/Dehydration
Significance Provides access to diversely substituted quinolines under organocatalytic conditions. mdpi.com

Iron-Catalyzed Cascade Reactions for 2-Substituted Quinolines

The use of iron, an earth-abundant and inexpensive metal, as a catalyst aligns with the principles of green and sustainable chemistry. rsc.orgmdpi.com Iron catalysis has proven highly effective for constructing quinoline scaffolds through various cascade reactions. mdpi.comrsc.org

A prominent method is the one-pot, three-component domino reaction involving anilines, aldehydes, and nitroalkanes, catalyzed by iron(III) chloride (FeCl₃). rsc.orgrsc.org This strategy proceeds via a sequential aza-Henry reaction, cyclization, and denitration cascade. To produce a precursor to this compound, aniline (B41778) could be reacted with an appropriate aldehyde and a nitroalkane in the presence of a catalytic amount of FeCl₃ under aerobic conditions. rsc.org This approach is noted for its operational simplicity, tolerance of various functional groups, and high yields. rsc.org

Another innovative iron-catalyzed method is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This atom-economical process generates the quinoline product with water and hydrogen gas as the only byproducts. Using an air-stable iron complex, this reaction can produce a range of substituted quinolines in high yields (up to 94%). rsc.org The synthesis of this compound would involve the coupling of a 2-aminoaryl alcohol with a secondary alcohol like 2-heptanol.

Furthermore, iron-catalyzed redox condensation reactions of 2-nitrobenzyl alcohols with alcohols offer another pathway to substituted quinolines, generating only water and carbon dioxide as byproducts. researchgate.net These methods highlight the versatility of iron catalysts in promoting complex transformations for heterocycle synthesis. researchgate.netrsc.org

Iron-Catalyzed Synthesis of 2-Substituted Quinolines
Catalyst Iron(III) Chloride (FeCl₃) or other Iron complexes
Method 1: Three-Component Reactants: Aniline, Aldehyde, Nitroalkane. Mechanism: Aza-Henry/Cyclization/Denitration. rsc.orgrsc.org
Method 2: Dehydrogenative Coupling Reactants: α-2-Aminoaryl alcohol, Secondary alcohol. Mechanism: Acceptorless dehydrogenative coupling. rsc.org
Advantages Inexpensive catalyst, High atom economy, Environmentally benign. rsc.orgrsc.org

Emerging Synthetic Paradigms

Recent advancements in synthetic chemistry prioritize environmental sustainability and process efficiency. This has led to the development of novel paradigms such as solvent-free reactions and direct functionalization protocols, which minimize waste and reduce synthetic steps.

Solvent-Free and Aqueous Reaction Conditions in Quinoline Synthesis

The push towards greener chemical processes has popularized the use of water as a reaction medium or the complete elimination of solvents. researchgate.net These approaches not only reduce environmental impact but can also offer unique reactivity and simplified workup procedures. tubitak.gov.trjocpr.com

The Friedlander annulation, a classic method for quinoline synthesis, has been successfully adapted to solvent-free and aqueous conditions. For example, the reaction of 2-aminobenzophenones with ketones can be catalyzed by Hβ zeolite under solvent-free conditions to produce 2,4-disubstituted quinolines. rsc.org This heterogeneous catalytic system is scalable and the catalyst can be recycled multiple times without significant loss of activity. rsc.orgrsc.org

Similarly, polymer-bound catalysts have been employed for Friedlander synthesis in both aqueous and solvent-free environments, with aqueous protocols often proceeding faster. tubitak.gov.tr Microwave-assisted synthesis in aqueous ethanol (B145695) has also been developed as a rapid, catalyst-free method for generating quinoline derivatives in excellent yields (91-98%) within minutes. rsc.org These green methodologies provide efficient and environmentally responsible pathways to quinoline structures. tandfonline.com

Green Synthesis Conditions for Quinolines
Solvent-Free Catalyst: Hβ Zeolite. Reactants: 2-Aminobenzophenone, Ketone. Advantages: Recyclable catalyst, reduced waste. rsc.org
Aqueous Media Conditions: Microwave irradiation. Solvent: Aqueous Ethanol. Advantages: Rapid, high yield, catalyst-free. rsc.org
General Benefits Environmentally benign, often simplified purification, potential for enhanced reaction rates. researchgate.nettubitak.gov.tr

Direct Deamination and Alkylation Protocols for 2-Substituted Quinolines

Direct functionalization strategies aim to introduce substituents onto a heterocyclic core in a single step, avoiding the need for pre-functionalized starting materials. A particularly innovative approach is deaminative alkylation, where an amino group serves as a precursor to an alkyl radical.

Recent protocols have demonstrated the direct C-2 alkylation of quinoline-N-oxides using Katritzky salts (N-alkylpyridinium salts) as alkyl radical precursors. chemrxiv.orgchemrxiv.org This transformation can be initiated by visible light, forming an electron-donor-acceptor (EDA) complex that generates the alkyl radical via single-electron transfer (SET). chemrxiv.orgchemrxiv.org This radical then adds to the C-2 position of the quinoline-N-oxide. This catalyst-free method is mild and provides access to a wide range of C-2 alkylated quinolines. chemrxiv.org A mechanochemical-assisted version of this reaction has also been developed, where mechanical stress triggers the homolytic cleavage of the C-N bond in Katritzky salts to form the alkyl radical. nih.govacs.org

Another approach involves the ruthenium-catalyzed three-component deaminative coupling of anilines, aldehydes, and allylamines. rsc.org This step-efficient method forms 2,3-disubstituted quinolines without requiring reactive reagents or generating wasteful byproducts. rsc.org These modern deaminative strategies represent a powerful tool for the direct and efficient synthesis of 2-alkylquinolines like this compound. researchgate.net

Direct C-2 Alkylation of Quinolines
Method Deaminative Alkylation
Alkyl Source Katritzky Salts (from primary amines) chemrxiv.orgnih.gov
Substrate Quinoline-N-Oxide chemrxiv.orgacs.org
Initiation Visible Light (catalyst-free) or Mechanochemical Stress chemrxiv.orgnih.gov
Mechanism Radical addition of the alkyl group to the C-2 position. chemrxiv.org
Significance Direct C-H functionalization precursor, avoids pre-functionalized quinolines. chemrxiv.orgacs.org

Mechanistic Elucidation of Reactions Involving 2 Pentylquinoline

Investigation of Reaction Mechanisms in Quinoline (B57606) Formation

The synthesis of the quinoline core, and specifically 2-pentylquinoline, can be achieved through several established methods. The underlying mechanisms of these reactions have been the subject of detailed investigation to understand the transformation pathways and optimize reaction conditions.

Detailed Mechanistic Pathways of Friedländer Synthesis

The Friedländer synthesis is a classic and versatile method for constructing quinoline derivatives. wikipedia.orgjk-sci.com It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.org For the synthesis of this compound, this would involve the condensation of 2-aminobenzaldehyde (B1207257) with 2-heptanone.

Two primary mechanistic pathways are generally proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. researchgate.net Under either acidic or basic conditions, this initial step is typically the rate-limiting step. researchgate.net The resulting aldol adduct then undergoes a rapid intramolecular cyclization. The final step is a dehydration reaction that eliminates a molecule of water to form the aromatic quinoline ring. researchgate.net

Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (an imine) between the amino group of the 2-aminoaryl aldehyde and the carbonyl group of the ketone. wikipedia.org This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone attacks the carbonyl group of the original aldehyde moiety. A subsequent elimination of water then yields the final quinoline product. wikipedia.org

The prevailing mechanism can depend on the specific reactants and the reaction conditions (acidic vs. basic catalysis). researchgate.netresearchgate.net For instance, studies have shown that under certain conditions, the aldol condensation product is generated first and rapidly cyclizes, while Schiff bases formed under different conditions may lead to other products. researchgate.net

Hydride Transfer Mechanisms in Asymmetric Hydrogenation of Quinoline Derivatives

The asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines is a critical transformation, and understanding the hydride transfer mechanism is key to controlling the stereoselectivity. For 2-alkylquinolines like this compound, studies using chiral ruthenium catalysts have provided detailed mechanistic insights. acs.orgpku.edu.cn

The evidence points towards an ionic, stepwise mechanism rather than a concerted one. acs.orgnih.gov The process does not involve direct coordination of the quinoline substrate to the metal center; instead, it is considered an outer-sphere mechanism. dicp.ac.cnwikipedia.org The key steps are:

Activation and H+/H- Transfer : The reaction is initiated by the deprotonation of the dihydrogen ligand on the ruthenium complex by the quinoline substrate. This generates an active Ru-H (hydride) species and a protonated quinoline (a quinolinium ion). pku.edu.cn

1,4-Hydride Addition : The hydride from the Ru-H complex is then transferred to the 4-position of the activated quinolinium ion. acs.orgpku.edu.cn This 1,4-addition results in the formation of an enamine intermediate. nih.gov

Isomerization : The enamine intermediate subsequently isomerizes to a more reactive iminium cation. acs.orgnih.gov

1,2-Hydride Addition : In the final, enantioselectivity-determining step, a second hydride is transferred from the catalyst to the 2-position of the iminium cation. acs.orgpku.edu.cn This yields the 1,2,3,4-tetrahydroquinoline (B108954) product and regenerates the active catalyst. pku.edu.cn

Density Functional Theory (DFT) calculations suggest that the enantioselectivity arises from a CH/π interaction between a ligand on the Ru-complex and the fused phenyl ring of the dihydroquinoline intermediate within a 10-membered ring transition state. acs.orgdicp.ac.cn

Oxidative Cyclization Mechanisms in Palladium-Catalyzed Reactions

Palladium-catalyzed reactions offer an alternative route to quinolines through oxidative cyclization. mdpi.com One common strategy involves the reaction of anilines with allylic alcohols. rsc.orgscispace.com A plausible mechanism for this transformation begins with the palladium-catalyzed oxidation of the allylic alcohol to its corresponding α,β-unsaturated aldehyde. rsc.org This aldehyde then undergoes condensation with an aniline (B41778) to form an N-arylimine intermediate. scispace.com The subsequent steps involve a palladium-assisted cyclization and an oxidative dehydrogenation (aromatization) to furnish the quinoline ring. rsc.org Dioxygen is often used as the terminal oxidant in these reactions to regenerate the active Pd(II) catalyst from the Pd(0) formed during the cycle. rsc.orgdiva-portal.org

Another powerful palladium-catalyzed method is the aza-Wacker oxidative cyclization. organic-chemistry.org In a synthesis of 2-methylquinolines from aniline derivatives, the proposed mechanism involves:

Coordination : The palladium(II) catalyst coordinates to both the nitrogen atom of the aniline and the alkene moiety of a suitable reaction partner. organic-chemistry.org

Aminopalladation : An intramolecular nucleophilic attack of the nitrogen atom on the coordinated alkene (aminopalladation) forms a new carbon-nitrogen bond and a palladium-carbon sigma bond. organic-chemistry.org

β-Hydride Elimination : This is followed by a β-hydride elimination step to form a dihydroquinoline intermediate and a palladium-hydride species. organic-chemistry.org

Dehydration and Re-oxidation : The intermediate then dehydrates to form the aromatic quinoline. The palladium catalyst is regenerated by an oxidant, such as air (O2). organic-chemistry.org

Studies on Molecular Fragmentation and Rearrangement Mechanisms

Tandem mass spectrometry, coupled with computational chemistry, provides powerful tools for elucidating the complex fragmentation and rearrangement pathways of ions in the gas phase.

Fragmentation Behavior of Isomeric n-Pentylquinoline Radical Cations in Mass Spectrometry

The fragmentation of isomeric n-pentylquinoline radical cations under collision-activated dissociation (CAD) in a mass spectrometer is highly dependent on the position of the pentyl group on the quinoline ring. owlstown.netnih.gov A detailed study using ion-trap tandem mass spectrometry revealed distinct fragmentation patterns for seven different isomers. acs.org

For the this compound radical cation, the fragmentation is not dominated by a simple, high-energy benzylic C-C bond cleavage. owlstown.netnih.gov Instead, its decomposition is characterized by lower-energy rearrangement reactions. nih.gov The primary fragmentation pathway involves an interaction between the alkyl chain and the quinoline nitrogen atom through a six-membered transition state. owlstown.netnih.gov This interaction facilitates specific rearrangement and bond-cleavage events that are unique to the 2- and 8-isomers, where the alkyl chain is adjacent to the nitrogen. nih.gov This contrasts sharply with the 3-pentylquinoline (B14709410) isomer, where such a low-energy rearrangement is unfavorable, and fragmentation is therefore dominated by the more conventional benzylic α-bond cleavage. owlstown.netnih.gov

Table 1: Dominant Fragmentation Pathways for Selected n-Pentylquinoline Radical Cations owlstown.netnih.gov
IsomerDominant Fragmentation MechanismKey Characteristic
This compoundRearrangement via interaction with quinoline nitrogenLow-energy pathway involving a 6-membered transition state
3-PentylquinolineBenzylic α-bond cleavageFast, direct bond cleavage; lack of favorable rearrangement
4-PentylquinolineRearrangement via interaction with adjacent carbonInteraction with C3 of the quinoline core
8-PentylquinolineRearrangement via interaction with quinoline nitrogenLow-energy pathway involving a 6-membered transition state

Quantum Chemical Calculations for Elucidating Fragmentation Pathways and Energetics

To understand the underlying reasons for the diverse fragmentation behaviors observed in the mass spectrometer, quantum chemical calculations have been employed. owlstown.netnih.gov These calculations, often using Density Functional Theory (DFT), help to map the potential energy surfaces for various possible fragmentation and rearrangement pathways. purdue.edu

For the n-pentylquinoline isomers, these calculations confirmed the experimental observations. nih.gov The computations delineated the mechanisms for the formation of several key fragment ions and calculated the activation energies for different pathways. owlstown.net The results showed that for the this compound radical cation, the rearrangement reactions involving the nitrogen atom have substantially lower activation energies compared to the direct benzylic bond cleavage. nih.gov This energetic favorability explains why the rearrangement pathway is the dominant one observed experimentally. Conversely, for the 3-pentylquinoline isomer, the calculations showed that the benzylic cleavage was the most energetically accessible route, consistent with the experimental mass spectrum. owlstown.netnih.gov These theoretical studies are thus crucial for providing a detailed, energetic basis for the observed gas-phase ion chemistry. researchgate.net

Biological Activity Research and Mechanistic Pathways of 2 Pentylquinoline

Antileishmanial Activity: In Vitro and In Vivo Efficacy in Parasitological Models

The quest for novel therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, has led to the investigation of a wide array of chemical scaffolds. Among these, 2-substituted quinolines have emerged as a promising class of compounds. The origins of this research can be traced back to traditional medicine practices in Bolivia, where extracts from the bark of Galipea longiflora were used to treat cutaneous leishmaniasis. nih.gov This ethnopharmacological lead prompted the isolation and characterization of several quinoline (B57606) alkaloids from the plant, including 2-pentylquinoline. nih.govresearchgate.net

Initial in vitro screenings revealed that this compound exhibited moderate activity against promastigotes of various Leishmania species. nih.gov Subsequent in vivo studies in BALB/c mice infected with Leishmania amazonensis or Leishmania venezuelensis provided further evidence of its potential. asm.orgnih.gov When administered via intralesional injection, this compound demonstrated an intermediate effect in reducing lesion weight and parasite burden. asm.orgnih.gov Specifically, in mice infected with L. amazonensis, five intralesional injections of this compound at 50 mg/kg resulted in a notable, albeit not complete, reduction in parasite load. asm.org These early findings established this compound as a compound of interest within the broader family of 2-substituted quinolines for antileishmanial drug discovery. nih.govasm.orgnih.gov

Further research has focused on optimizing the 2-substituted quinoline scaffold to enhance its antileishmanial potency. While this compound itself showed moderate activity, it served as a foundational structure for the development of more potent analogs. nih.gov For instance, studies on other 2-substituted quinolines have demonstrated significant improvements in efficacy, with some synthetic derivatives exhibiting IC50 values in the low micromolar range against intramacrophage amastigotes of L. donovani and substantial parasite reduction in mouse models. nih.gov

Table 1: In Vivo Antileishmanial Activity of 2-Substituted Quinolines

Compound Animal Model Leishmania Species Administration Route Outcome Reference
This compound BALB/c mice L. amazonensis Intralesional Intermediate effect on parasite load asm.orgnih.gov
2-n-Propylquinoline BALB/c mice L. venezuelensis Oral & Intralesional Intermediate effect on parasite load asm.org
Chimanine B BALB/c mice L. amazonensis Oral 95% reduction in parasite load asm.org
2-Phenylquinoline (B181262) BALB/c mice L. amazonensis Oral 94% reduction in parasite load asm.org

Structure-Activity Relationship (SAR) Studies for Antileishmanial Potency

Structure-activity relationship (SAR) studies have been instrumental in refining the antileishmanial properties of the 2-substituted quinoline scaffold. While initial studies on naturally occurring compounds like this compound provided a starting point, systematic modifications have been crucial for enhancing potency. nih.gov The exploration of a wide range of substituents at the 2-position of the quinoline nucleus has been a primary focus.

For the initial series of approximately 150 first-generation 2-substituted quinolines, establishing clear-cut SAR from in vitro data proved challenging. researchgate.net However, broader trends have emerged from the extensive research in this area. The nature of the substituent at the 2-position significantly influences the antileishmanial activity. nih.govmdpi.com Pharmacomodulation of the lead compound, 2-n-propylquinoline, which is structurally similar to this compound, led to the development of a library of over 150 compounds. This extensive work resulted in derivatives with more than ten times the in vitro activity of the original natural product. nih.gov

Key findings from these SAR studies include:

The introduction of hydroxyl and nitrile functionalities can enhance activity. For example, 2-(2-hydroxyprop-2-enyl)quinoline and (E)-3-quinolin-2-yl-acrylonitrile were identified as highly promising compounds. nih.gov

The length and saturation of the alkyl chain at the 2-position are critical parameters.

The incorporation of aryl groups at the 2-position has also been explored, with some 2-aryl quinolines showing promising activity against both promastigote and amastigote forms of Leishmania. mdpi.com

These studies underscore the importance of the 2-substituent for antileishmanial potency and have guided the design of second-generation compounds with significantly improved efficacy. nih.govresearchgate.net

Molecular Mechanisms of Action against Leishmania Parasites

The precise molecular mechanism of action of this compound and its analogs against Leishmania parasites is not yet fully elucidated, but research suggests a multi-targeted approach. nih.govresearchgate.net This lack of a single, specific target may contribute to the observed difficulty in inducing drug resistance in vitro. nih.gov

Studies on related 2-substituted quinolines have provided insights into potential mechanisms. One area of investigation has been the parasite's bioenergetics and sterol biosynthesis pathways. mdpi.com For instance, a 2-aryl quinoline derivative was found to impact these essential functions in Leishmania. mdpi.com

Furthermore, some quinoline derivatives have been shown to induce changes in the parasite's mitochondrial membrane potential and increase the production of reactive oxygen species (ROS) in L. amazonensis. nih.gov Disruption of mitochondrial function is a known mechanism of action for several antiprotozoal drugs.

Antiplasmodial Activity: In Vivo Evaluation in Malaria Models

While the primary focus of research on this compound has been its antileishmanial properties, the broader class of quinoline derivatives has a well-established history in the treatment of malaria. The development of resistance to existing antimalarial drugs necessitates the search for new therapeutic agents, and quinoline-based compounds remain a significant area of interest. ekb.eg

Although specific in vivo antiplasmodial data for this compound is not extensively reported, studies on structurally related quinoline derivatives provide valuable insights into their potential. For example, various quinoline-based hybrid molecules have demonstrated significant antiplasmodial activity in vitro against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. mdpi.com

In vivo studies using murine models, such as those infected with Plasmodium berghei, are a standard for evaluating the efficacy of potential antimalarial compounds. For instance, novel quinolinyl chalcones have been synthesized and evaluated in P. berghei-infected mice. ekb.eg One such derivative, P5, exhibited a significant, dose-dependent chemosuppressive effect, with activity at 100 mg/kg approaching that of the standard drug chloroquine (B1663885) at 25 mg/kg. ekb.eg These findings highlight the potential of the quinoline scaffold in developing new antimalarial agents. ekb.eg

Table 2: In Vivo Antiplasmodial Activity of a Quinolinyl Chalcone Derivative

Compound Animal Model Plasmodium Species Doses Tested (mg/kg) Chemosuppressive Activity (%) Reference
P5 Mice P. berghei 25 59.09 ekb.eg
P5 Mice P. berghei 50 70.36 ekb.eg
P5 Mice P. berghei 100 77.6 ekb.eg
Quinine (B1679958) (control) Mice P. berghei 10 88.5 ekb.eg
Chloroquine (control) Mice P. berghei 25 85.5 ekb.eg

Antimicrobial and Antifungal Spectrum of Action for Quinoline Derivatives

The quinoline scaffold is a versatile pharmacophore that has been extensively investigated for its broad-spectrum antimicrobial and antifungal activities. researchgate.netbenthamdirect.com Numerous studies have demonstrated that quinoline derivatives are effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. tandfonline.commedcraveonline.commdpi.com

The antimicrobial and antifungal potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netmedcraveonline.com For instance, the introduction of different sulfonyl, benzoyl, or propargyl moieties to a quinoline-2-one core resulted in compounds with excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com These same compounds also showed potent activity against fungal strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.com

Hybrid molecules incorporating the quinoline scaffold have also shown great promise. A quinolone-coupled quinoline hybrid, compound 5d, displayed potent effects against most tested Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.125 to 8 μg/mL. mdpi.com Similarly, hybrid quinoline-sulfonamide metal complexes have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, and excellent antifungal activity against Candida albicans. mdpi.com

Table 3: Antimicrobial Activity of a Quinolone-Coupled Quinoline Hybrid (5d)

Bacterial Strain Type MIC (μg/mL) Reference
Staphylococcus aureus (ATCC 29213) Gram-positive 0.25 mdpi.com
Staphylococcus epidermidis (ATCC 12228) Gram-positive 0.125 mdpi.com
Bacillus subtilis (ATCC 6633) Gram-positive 0.5 mdpi.com
Escherichia coli (ATCC 25922) Gram-negative 2 mdpi.com
Pseudomonas aeruginosa (ATCC 27853) Gram-negative 8 mdpi.com
Klebsiella pneumoniae (ATCC 13883) Gram-negative 4 mdpi.com

Investigations into Microbial Target Mechanisms

The antimicrobial activity of quinoline derivatives is attributed to their ability to interfere with various essential microbial processes. The structural diversity of these compounds allows them to interact with multiple targets within bacterial and fungal cells. researchgate.net

One of the most well-documented mechanisms of action is the inhibition of DNA gyrase and topoisomerase IV. researchgate.netsciforum.net These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, quinoline derivatives can disrupt these vital processes, leading to bacterial cell death. Molecular docking studies have shown that certain quinoline derivatives can form stable hydrogen bonds and pi-pi stacking interactions with the active sites of these enzymes. sciforum.net

Other identified microbial targets for quinoline derivatives include:

Peptide deformylase (PDF): This enzyme is essential for bacterial protein synthesis, and its inhibition can be a potent antibacterial strategy. tandfonline.com

Cell wall synthesis: Some quinoline derivatives inhibit enzymes like glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall. researchgate.net

Efflux pumps: Certain quinoline derivatives can act as efflux pump inhibitors, thereby restoring the efficacy of other antibiotics against resistant bacterial strains. mdpi.com

ATP synthesis: Inhibition of enzymes such as enoyl ACP reductase and 3-ketoacyl ACP synthase can suppress ATP production, leading to microbial cell death. researchgate.net Some quinolines are also thought to target the proton pump of ATP synthase. nih.gov

Lipopolysaccharide (LPS) transport: In Gram-negative bacteria, some quinoline derivatives have been shown to target the LptA protein, which is involved in the transport of LPS to the outer membrane. mdpi.com

The ability of some quinoline hybrids to potentially target multiple proteins, such as both LptA and topoisomerase IV, presents an attractive strategy for developing broad-spectrum antibacterial agents with a lower likelihood of resistance development. mdpi.com

Antiviral Potential and Mechanistic Hypotheses of Quinoline Analogues

The quinoline scaffold has been a source of compounds with significant antiviral activity against a diverse range of viruses. nih.govresearchgate.net Quinoline derivatives have shown potential against viruses such as Zika virus, enteroviruses, human immunodeficiency virus (HIV), and coronaviruses. nih.govresearchgate.net

For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit the replication of the Zika virus in vitro. nih.gov In the context of enteroviruses, a series of novel quinoline analogues were identified as potent anti-EV-D68 agents. One of the lead compounds exhibited an EC50 value in the low micromolar range against various EV-D68 strains. nih.gov

More recently, during the COVID-19 pandemic, quinoline-based compounds have been investigated for their activity against SARS-CoV-2. A novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro) demonstrated potent antiviral and anti-inflammatory effects in vivo. news-medical.net

The mechanisms underlying the antiviral activity of quinoline analogues are varied and often virus-specific. Some of the hypothesized and confirmed mechanisms include:

Inhibition of viral enzymes: As seen with the SARS-CoV-2 PLpro inhibitor, quinoline derivatives can be designed to target and inhibit essential viral enzymes, thereby blocking viral replication. news-medical.net

Interaction with viral structural proteins: In the case of EV-D68, mechanistic studies indicated that the antiviral quinoline analogues work by interacting with the viral protein VP1. nih.gov

Inhibition of Tat-TAR interaction in HIV: Certain quinoline derivatives have shown the potential to inhibit the interaction between the HIV Tat protein and the TAR RNA element, which is crucial for viral gene expression. nih.gov

Immunomodulatory effects: Some quinoline compounds, such as chloroquine and hydroxychloroquine, are weak bases and can modulate the immune system, which may contribute to their antiviral effects. nih.gov

The development of quinoline-based antivirals often involves structure-based drug design and SAR studies to optimize their potency and selectivity for viral targets. nih.gov

Broader Pharmacological Investigations of 2-Substituted Quinoline Compounds

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. nih.govorientjchem.org The 2-substituted quinolines, in particular, have been the subject of extensive research, revealing their potential as therapeutic agents against various infectious diseases and other conditions. nih.govmdpi.com These compounds, both from natural sources and synthetic routes, have shown promising results in preclinical studies, driving further exploration into their mechanisms of action and structure-activity relationships. orientjchem.orgmdpi.com

Research into the pharmacological profile of 2-substituted quinolines has uncovered a range of biological effects, including antiprotozoal, antiviral, and antimicrobial activities. nih.govlongdom.org A significant portion of this research originated from ethnopharmacological studies, particularly from the use of plants like Galipea longiflora by the Chimane people in Bolivia for treating cutaneous leishmaniasis. mdpi.comird.fr This traditional knowledge spurred the isolation and investigation of numerous 2-substituted quinoline alkaloids. mdpi.comnih.gov

Antileishmanial Activity

A primary focus of pharmacological research on 2-substituted quinolines has been their efficacy against various Leishmania species. mdpi.com Compounds such as 2-n-propylquinoline, 2-propenylquinoline, and this compound have demonstrated moderate to significant in vitro and in vivo activity against the parasites responsible for leishmaniasis. mdpi.comnih.gov In murine models of cutaneous leishmaniasis (L. amazonensis and L. venezuelensis), several 2-substituted quinolines were as effective, and in some cases more potent, than the reference drug, N-methylglucamine antimonate. nih.govcore.ac.uk Specifically, 2-n-propylquinoline and chimanine D (2-(1',2'-trans-epoxypropyl)quinoline) showed greater potency against L. amazonensis. nih.gov The activity of these compounds extends to visceral leishmaniasis, with studies showing that oral administration of 2-n-propylquinoline significantly reduced parasite burdens in the liver of mice infected with L. donovani. mdpi.comird.fr The mechanism of action is believed to be multifactorial, potentially involving multiple targets within the parasite and possibly modulating the host's immune system. mdpi.com

Antimalarial and Trypanocidal Activity

The pharmacological investigation of 2-substituted quinolines extends to other protozoal infections like malaria and Chagas disease. nih.govird.fr Notably, this compound, which showed limited activity in some leishmaniasis models, demonstrated in vivo antiplasmodial activity against Plasmodium vinckei petteri in mice. This finding aligns with the traditional use of Galipea longiflora infusions for malaria. Additionally, crude extracts and isolated quinoline alkaloids from this plant, including this compound, were active against the epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. ird.fr

Antiviral and Other Activities

Beyond their antiprotozoal effects, certain 2-substituted quinolines have been evaluated for antiviral properties. nih.govnih.gov Research has indicated that compounds isolated from G. longiflora, including this compound, 2-n-propylquinoline, and chimanine D, can inhibit the growth of cells infected with human T-lymphotropic virus type 1 (HTLV-1). nih.gov The broader class of quinoline alkaloids has also been recognized for a wide spectrum of bioactivities, including antibacterial, antifungal, and antitumor effects, suggesting that 2-substituted analogues could be valuable leads in diverse therapeutic areas. nih.gov

The following table summarizes the observed biological activities for a selection of 2-substituted quinoline compounds based on published research findings.

Compound NameStructureBiological Activity InvestigatedKey FindingsCitations
This compound Quinoline ring with a pentyl group at position 2Antileishmanial, Antimalarial, Antiviral, TrypanocidalModerately active in vitro against Leishmania species. mdpi.com Showed in vivo activity against Plasmodium vinckei petteri. Active against Trypanosoma cruzi epimastigotes. ird.fr Inhibited growth of HTLV-1 infected cells. nih.gov mdpi.comird.frnih.gov
2-n-Propylquinoline Quinoline ring with a propyl group at position 2Antileishmanial, AntiviralMore potent than the reference drug against L. amazonensis in vivo. nih.gov Showed significant activity against L. venezuelensis and L. donovani. nih.govird.fr Inhibited growth of HTLV-1 infected cells. nih.gov nih.govird.frnih.gov
2-Phenylquinoline Quinoline ring with a phenyl group at position 2AntileishmanialDemonstrated in vitro potency against Leishmania amazonensis. ird.fr Showed a reduction in lesion severity in in vivo models. ird.fr ird.fr
Chimanine B (2-(E)-prop-1'-enylquinoline)Quinoline ring with a propenyl group at position 2AntileishmanialAs effective as the reference drug against L. amazonensis in vivo. nih.gov Reduced lesion severity in single-treatment models. nih.gov nih.gov
Chimanine D (2-(1',2'-trans-epoxypropyl)quinoline)Quinoline ring with an epoxypropyl group at position 2Antileishmanial, AntiviralMore potent than the reference drug against L. amazonensis in vivo. nih.gov Inhibited growth of HTLV-1 infected cells. nih.gov nih.govnih.gov
4-Methoxy-2-phenylquinoline Phenylquinoline with a methoxy (B1213986) group at position 4AntileishmanialFound to be an active compound in the bark and roots of Galipea longiflora. mdpi.com mdpi.com

Advanced Analytical Methodologies for 2 Pentylquinoline Characterization

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of compounds. researchgate.net In the context of 2-pentylquinoline, tandem mass spectrometry (MS/MS) techniques are particularly valuable for distinguishing it from its structural isomers. acs.org

Ion-Trap Collision-Activated Dissociation (ITCAD) for Isomer Differentiation

Ion-Trap Collision-Activated Dissociation (ITCAD) is a tandem mass spectrometry technique used to differentiate isomeric molecules. acs.orgowlstown.net An approach combining ITCAD with Energy-Resolved Medium-Energy Collision-Activated Dissociation (ER-MCAD) has been developed to distinguish the seven isomeric molecular radical cations of n-pentylquinoline. acs.orgnih.gov In these experiments, a linear quadrupole ion trap (LQIT) mass spectrometer is often used. researchgate.net The fragmentation of each isomer is distinctly different, depending largely on the position of the pentyl side chain on the quinoline (B57606) ring. acs.orgnih.gov

When subjected to ITCAD, the molecular ions of n-pentylquinoline isomers tend to favor rearrangement reactions. researchgate.net For the this compound isomer, the fragmentation is influenced by the interaction of the alkyl chain with the quinoline nitrogen via a 6-membered transition state, which lowers the activation energy for fragmentation. owlstown.netacs.org This leads to specific fragmentation pathways that can be used to distinguish it from other isomers where the alkyl chain is positioned differently. owlstown.net

Isomer PositionKey Fragmentation Characteristic (ITCAD)Interaction Mechanism
2- and 8- Fragmentation influenced by low-energy rearrangements.Alkyl chain interacts with the quinoline nitrogen via a 6-membered transition state. owlstown.netacs.orgnih.gov
3- Dominated by fast benzylic α-bond cleavage.Lacks favorable low-energy rearrangement pathways. acs.orgnih.gov
4-, 5-, 6-, 7- Undergo lower-energy rearrangement reactions.Alkyl chain interacts with an adjacent carbon atom in the quinoline core. owlstown.netacs.orgnih.gov

This table summarizes the differential fragmentation behaviors of n-pentylquinoline isomers observed in ITCAD studies.

Energy-Resolved Medium-Energy Collision-Activated Dissociation (ER-MCAD) for Structural Elucidation

Energy-Resolved Medium-Energy Collision-Activated Dissociation (ER-MCAD) is another MS/MS technique that provides more detailed structural information compared to ITCAD. researchgate.net MCAD imparts greater internal energy into the molecular ions, favoring fast σ-bond cleavages over the rearrangement reactions that are more common in ITCAD. researchgate.net This method has proven superior for differentiating isomeric ions. researchgate.net

The ER-MCAD approach was successfully used to distinguish seven n-pentylquinoline isomers. acs.orgowlstown.net By plotting the relative abundances of fragment ions against the collision energy, unique breakdown curves can be generated for each isomer. purdue.edu This allows for clear differentiation based on modified crossing-point energies, which are the collision energies where the molecular ions and selected fragment ions have equal abundance. researchgate.net This technique facilitates the structural characterization of nitrogen-containing heteroaromatic compounds like this compound, which are relevant in fields such as crude oil analysis. owlstown.netacs.org

Integration of Computational Chemistry with Mass Spectrometric Data

To gain a deeper understanding of the fragmentation pathways observed in mass spectrometry, experimental data is often integrated with computational chemistry. acs.orgspectroscopyonline.com Quantum chemical calculations are used to delineate the mechanisms for the formation of various fragment ions and to calculate the activation energies of different fragmentation reactions. owlstown.netacs.orgnih.gov

These theoretical tools can predict molecular structures, energetics, and reaction pathways, helping to interpret complex mass spectra. spectroscopyonline.com For n-pentylquinoline isomers, quantum chemical calculations helped explain why the 3-isomer primarily undergoes a fast benzylic cleavage, while other isomers, including this compound, favor lower-energy rearrangement reactions. acs.orgnih.gov This synergy between experimental MS data and computational analysis provides a robust framework for the structural elucidation of complex molecules. spectroscopyonline.comhamiltoncompany.com

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. advancechemjournal.comopenaccessjournals.com For this compound, both analytical and preparative chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a liquid sample. openaccessjournals.comshimadzu.com The technique relies on pumping a sample mixture (mobile phase) at high pressure through a column packed with an adsorbent material (stationary phase). advancechemjournal.comwikipedia.org The separation is based on the differential interactions of the components with the stationary phase. wikipedia.org

HPLC can be used for the qualitative and quantitative analysis of this compound. advancechemjournal.com In a typical setup, a solution containing the compound is injected into the HPLC system. libretexts.org Depending on the polarity of this compound and the other components in the mixture, a suitable stationary phase (e.g., C18 for reverse-phase) and mobile phase are selected to achieve separation. libretexts.org A detector measures the components as they elute from the column, producing a chromatogram where each peak corresponds to a different compound. shimadzu.com This allows for both the identification (by retention time) and quantification (by peak area) of this compound. openaccessjournals.comshimadzu.com

ParameterDescription
Principle Partitioning of components between a liquid mobile phase and a solid stationary phase. libretexts.org
Stationary Phase Typically consists of tiny particles (e.g., silica) packed into a column. advancechemjournal.com For non-polar compounds, a polar stationary phase is used (Normal Phase), and for polar compounds, a non-polar stationary phase (e.g., C18) is used (Reverse Phase). wikipedia.orglibretexts.org
Mobile Phase A liquid solvent or mixture of solvents that carries the sample through the column. shimadzu.com
Detection A detector (e.g., UV-Vis) records the elution of components over time. wikipedia.org
Output A chromatogram, which is a plot of detector signal versus time. shimadzu.com

This table outlines the basic principles and components of HPLC for compound analysis.

Centrifugal Partition Chromatography (CPC) for Purification of Synthetic Products

Centrifugal Partition Chromatography (CPC) is a preparative liquid-liquid chromatography technique used for the purification of natural and synthetic products. researchgate.netgilson.com Unlike HPLC, CPC uses a liquid stationary phase that is retained in the column by a strong centrifugal field, eliminating the need for a solid support matrix. researchgate.netresearchgate.net This method is particularly effective for purifying synthetic 2-alkylquinolines. researchgate.net

CPC has been successfully applied to the separation and purification of 2-alkylquinolines from crude samples produced by liquid combinatorial synthesis. researchgate.net Using gradient elution with ternary two-phase solvent systems (e.g., heptane-water-acetonitrile), researchers have been able to purify large quantities of crude mixtures to obtain several alkylquinoline homologues with high purity (99%). researchgate.net The technique is scalable and cost-effective, as it avoids the expense of solid stationary phases and their disposal. gilson.comquattroprep.com

FeatureDescription
Technique Type Support-free liquid-liquid partition chromatography. researchgate.net
Principle Separation is based on the differential partitioning of solutes between two immiscible liquid phases. kromaton.com
Stationary Phase A liquid phase held in place by a centrifugal force. researchgate.net
Mobile Phase A second, immiscible liquid phase containing the sample is pumped through the stationary phase. kromaton.com
Application Purification of synthetic compounds, such as 2-alkylquinolines, with high purity and recovery. researchgate.netresearchgate.net
Advantages No solid support, low solvent consumption, high injection capacity, and cost-effective. gilson.comquattroprep.com

This table describes the key features of Centrifugal Partition Chromatography for the purification of synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to confirm the identity and purity of the compound by analyzing the chemical environment of each atom. The combination of these techniques allows for the unambiguous assignment of all protons and carbons in the molecule, verifying the presence of the quinoline bicyclic system and the n-pentyl substituent at the C2 position.

Detailed analysis of the NMR spectra reveals characteristic signals that correspond to the aromatic protons of the quinoline ring and the aliphatic protons of the pentyl chain. In ¹H NMR, the chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J-values) provide information about neighboring protons. In ¹³C NMR, the chemical shift of each carbon atom indicates its electronic environment and type (e.g., aromatic, aliphatic, quaternary).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for the protons on the quinoline core and the pentyl side chain. The aromatic region typically displays complex multiplets for the protons on the benzene (B151609) ring portion (H5, H6, H7, H8) and doublets for the protons on the pyridine (B92270) ring portion (H3, H4). The aliphatic region shows signals corresponding to the five-carbon chain attached to C2.

Detailed Findings: Research provides specific ¹H NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. amazonaws.com The aromatic protons appear in the downfield region from approximately 7.23 to 8.00 ppm. amazonaws.com Specifically, the proton at the H3 position shows a doublet at 7.23 ppm, coupled to the H4 proton. amazonaws.com The protons of the benzene ring (H5, H6, H7) and the H4 proton appear as a series of multiplets between 7.43 and 8.00 ppm. amazonaws.com The aliphatic protons of the pentyl group are observed in the upfield region. The methylene (B1212753) group attached directly to the quinoline ring (C1') appears as a triplet at around 2.94 ppm. amazonaws.com The other methylene groups of the pentyl chain (C2', C3', C4') present as multiplets in the range of 1.32 to 1.87 ppm, while the terminal methyl group (C5') gives a characteristic triplet at approximately 0.91 ppm. amazonaws.com

Interactive Table: ¹H NMR Data for this compound

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8, H-58.00d8.32H
H-77.71dd8.0, 1.51H
H-67.64td8.0, 1.51H
H-47.43td8.0, 1.51H
H-37.23d8.31H
H-1'2.94t7.92H
H-2'1.76 - 1.87m-2H
H-3', H-4'1.32 - 1.45m-4H
H-5'0.91t7.03H

Data sourced from a study on the synthesis of 2-substituted quinolines. amazonaws.com

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of this compound. The spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom.

Detailed Findings: In the ¹³C NMR spectrum of this compound in CDCl₃ (recorded at 75 MHz), nine distinct signals are observed for the quinoline ring carbons and five for the pentyl chain. amazonaws.com The carbon atoms of the aromatic quinoline system resonate in the downfield region (approximately 121.2 to 162.9 ppm). amazonaws.com The quaternary carbon C2, to which the pentyl group is attached, is significantly deshielded and appears at 162.9 ppm. amazonaws.com The other quaternary carbon, C8a, is found at 147.8 ppm. amazonaws.com The carbons of the pentyl chain appear in the upfield aliphatic region, with the terminal methyl carbon (C5') at 13.9 ppm and the other methylene carbons resonating between 22.5 and 39.2 ppm. amazonaws.com

Interactive Table: ¹³C NMR Data for this compound

Assigned CarbonChemical Shift (δ, ppm)
C2162.9
C8a147.8
C4136.0
C7129.1
C5128.7
C8127.3
C6126.6
C4a125.5
C3121.2
C1'39.2
C2'31.6
C3'29.6
C4'22.5
C5'13.9

Data sourced from a study on the synthesis of 2-substituted quinolines. amazonaws.com

Theoretical and Computational Chemistry Applied to 2 Pentylquinoline

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are instrumental in determining the stable conformations and electronic properties of 2-pentylquinoline. nrel.gov Methods like Density Functional Theory (DFT) are employed to optimize molecular geometries and calculate energies, providing a detailed picture of the molecule's three-dimensional structure. nrel.gov

Research on related heterocyclic molecules, such as 2-pyridinecarboxaldehyde, demonstrates how these computational approaches can elucidate conformational preferences. rsc.org For instance, calculations can identify different conformers, such as s-trans and s-cis, and determine their relative stabilities. rsc.org The electronic structure of this compound, including the distribution of electrons and the nature of its molecular orbitals, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. nih.gov This reveals how the pentyl group influences the electronic environment of the quinoline (B57606) ring system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. For similar aromatic systems, the HOMO is often associated with nonbonding orbitals, such as the nitrogen lone pair, which can interact with other parts of the molecule. rsc.org The ionization energy, a fundamental electronic property, can be precisely calculated and has been determined for related compounds with high accuracy using advanced computational methods. rsc.org

Table 1: Calculated Properties of this compound and Related Compounds

Property Method Value Reference
Adiabatic Ionization Energy VUV-MATI Spectroscopy & Quantum Chemical Calculations 9.4958 ± 0.0005 eV (for 2-pyridinecarboxaldehyde) rsc.org
Bond Dissociation Enthalpies M06-2X/def2-TZVP ~2 kcal mol⁻¹ accuracy vs. experiment nrel.gov

This table is interactive. Click on the headers to sort the data.

Computational Modeling of Reaction Transition States and Reaction Dynamics

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. numberanalytics.com By calculating the potential energy surface (PES), researchers can identify transition states, which are the high-energy structures that connect reactants to products. numberanalytics.com Understanding the structure and energy of these transition states is crucial for predicting reaction rates and outcomes. numberanalytics.com

For example, in the study of the fragmentation of n-pentylquinoline radical cations in mass spectrometry, computational methods were used to calculate the potential energy surface for the formation of various fragment ions. purdue.edu This allowed for the determination of the energy required for specific bond-breaking events and rearrangements. purdue.edu The calculations revealed that the energy of the transition state for certain reactions was a key factor in determining the observed fragmentation pattern. purdue.edu

Transition state theory (TST) provides a framework for using the information from these calculations to predict reaction kinetics. numberanalytics.com These computational approaches can be applied to various reactions involving this compound, such as those used in its synthesis or its degradation.

Table 2: Computationally Studied Reaction Parameters for n-Pentylquinoline Isomers

Parameter Isomer Computational Method Finding Reference
Transition State Energy 8-n-pentylquinoline M06-2X/6-311++G(d,p) The transition state for a specific fragmentation reaction was calculated to be very low. purdue.edu
Enthalpy of σ-type radical cations 4-n-pentylquinoline Not specified 12.0 kcal mol⁻¹ greater than π-type radical cations. purdue.edu

This table is interactive. Click on the headers to sort the data.

In Silico Prediction of Biological Interactions and Target Identification

In silico methods are increasingly used to predict the biological activities of molecules like this compound and to identify their potential protein targets. nih.govnih.gov These computational approaches can significantly streamline the drug discovery process by prioritizing compounds for experimental testing. nih.govmdpi.com

One common approach is ligand-based virtual screening, which relies on the principle that molecules with similar chemical structures are likely to have similar biological activities. nih.gov By comparing the structure of this compound to databases of known active compounds, it is possible to generate hypotheses about its potential biological targets. nih.gov

Another powerful technique is molecular docking, a structure-based method where the 3D structure of this compound is computationally "docked" into the binding sites of various proteins. nih.gov Scoring functions are then used to estimate the binding affinity and predict the most likely protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another important in silico tool. researchgate.net These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, such as Mycobacterium tuberculosis. researchgate.net These models can then be used to predict the activity of this compound and to guide the design of more potent analogs. researchgate.net

Table 3: Overview of In Silico Methods for Biological Interaction Prediction

Method Description Application to this compound
Ligand-Based Virtual Screening Predicts biological activity based on similarity to known active compounds. Identification of potential biological targets by comparing its structure to compound databases.
Molecular Docking Computationally fits a molecule into the binding site of a protein to predict binding affinity. Prediction of protein targets for this compound.
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity to predict the activity of new compounds. Prediction of the biological activity of this compound based on models developed for related quinoline compounds.

This table is interactive. Click on the headers to sort the data.

Biosynthetic Pathways and Natural Product Isolation Context

Isolation of 2-Pentylquinoline and Related Alkaloids from Natural Sources

This compound is a quinoline (B57606) alkaloid that has been isolated from various natural sources, including both plants and microorganisms. In the plant kingdom, it has been identified in extracts from the stems of Galipea bracteata, a species belonging to the Rutaceae family. acs.org This plant is known to produce a variety of 2-substituted quinoline alkaloids. acs.org Another notable plant source is Raulinoa echinata, also from the Rutaceae family, from which several quinolone derivatives have been isolated. scielo.br The isolation of these compounds typically involves extraction from plant materials followed by chromatographic separation techniques to purify the individual alkaloids. acs.orgscielo.br

Microorganisms are also a significant source of this compound and related compounds. For instance, bacteria of the genus Pseudomonas are known to produce a range of 2-alkyl-4(1H)-quinolones. nih.gov While some of these microbial quinolones exhibit antimicrobial properties, others function as signaling molecules in quorum sensing. nih.gov The discovery of quinoline alkaloids from diverse natural origins, spanning both the plant and microbial kingdoms, underscores their widespread distribution and varied biological roles. nih.govwikipedia.org

Source OrganismCompound(s) IsolatedFamilyReference
Galipea bracteata2-n-pentylquinoline, 2-n-propylquinoline, 2-(1'-pentenyl)quinoline, 2-[3',4'-(methylenedioxy)phenethyl]quinolineRutaceae acs.org
Raulinoa echinataSkimmianine, kokusaginine, maculine, flindersiamine, 1-methyl-2-n-nonyl-4-quinolone, 2-n-nonyl-4-quinolone, 1-methyl-2-phenyl-4-quinoloneRutaceae scielo.br
Pseudomonas species2-alkyl-4(1H)-quinolonesPseudomonadaceae nih.gov

Microbial Biosynthesis of Quinolone Signals and Intermediates

The biosynthesis of quinolone signals is a well-elucidated process in certain bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa. asm.org These microbially produced quinolones, such as the Pseudomonas quinolone signal (PQS), are crucial for cell-to-cell communication, a process known as quorum sensing, which regulates virulence gene expression. nih.gov The biosynthesis of these signaling molecules relies on precursors from primary metabolism, highlighting the intricate connection between central metabolic pathways and the production of specialized secondary metabolites. asm.org

The kynurenine (B1673888) pathway is a key metabolic route for the degradation of the amino acid tryptophan and serves as a critical source of anthranilate, the primary precursor for quinolone biosynthesis in Pseudomonas aeruginosa. asm.org The genes responsible for this pathway, kynA, kynB, and kynU, are involved in the conversion of tryptophan to anthranilate. asm.org

The biosynthesis of the quinolone scaffold is initiated by the products of the pqs operon. Anthranilate is activated by PqsA to form anthraniloyl-CoA. Subsequently, PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to yield 2-aminobenzoylacetyl-CoA, which is then converted to 2-aminobenzoylacetate (2-ABA). The PqsBC enzymes then utilize 2-ABA and a fatty acid-derived molecule to produce 2-alkyl-4(1H)-quinolones, such as 2-heptyl-4(1H)-quinolone (HHQ). asm.org The final step in the biosynthesis of PQS, 2-heptyl-3-hydroxy-4(1H)-quinolone, involves the hydroxylation of HHQ by the monooxygenase PqsH. asm.org The alkyl side chain of these quinolones, including the pentyl group of this compound, is derived from fatty acid biosynthesis.

Enzyme/GeneFunctionPrecursor(s)Product(s)
KynA, KynB, KynUTryptophan degradationTryptophanAnthranilate
PqsAAnthranilate activationAnthranilate, Coenzyme AAnthraniloyl-CoA
PqsDCondensationAnthraniloyl-CoA, Malonyl-CoA2-Aminobenzoylacetyl-CoA
PqsBCAlkyl-quinolone synthesis2-Aminobenzoylacetate, Fatty acid derivative2-Alkyl-4(1H)-quinolone (e.g., HHQ)
PqsHHydroxylation2-Heptyl-4(1H)-quinolone (HHQ)2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)

Phytochemical Origin and Biosynthetic Routes of Quinoline Alkaloids in Plants

In the plant kingdom, quinoline alkaloids are a diverse group of natural products found predominantly in the Rutaceae (rue family) and Rubiaceae (coffee family). wikipedia.orglongdom.org Their biosynthesis also originates from the aromatic amino acid tryptophan, with anthranilic acid serving as a key intermediate derived from the shikimate pathway. wikipedia.orguobaghdad.edu.iq

The formation of the quinoline skeleton in plants generally involves the condensation of an anthranilate derivative with a second molecule, which can vary, leading to the vast structural diversity of these alkaloids. wikipedia.org For instance, the biosynthesis of furoquinoline alkaloids involves the reaction of anthranilic acid with a hemiterpene or monoterpene unit. wikipedia.org While the specific enzymatic steps leading to the formation of simple 2-alkylquinolines like this compound in plants are not as extensively characterized as in bacteria, it is hypothesized that they arise from the condensation of anthranilic acid with a fatty acid-derived precursor, analogous to the microbial biosynthetic pathways. The presence of a wide array of quinoline alkaloids in plants points to a versatile enzymatic machinery capable of producing these compounds. wikipedia.orglongdom.org The isolation of numerous quinoline alkaloids from various parts of medicinal plants, such as the stem bark, leaves, and roots, highlights their significance in plant secondary metabolism. longdom.org

Plant FamilyKey PrecursorBiosynthetic OriginCommon Alkaloid Subclasses
RutaceaeAnthranilic AcidTryptophan/Shikimate PathwayFuroquinolines, 2-Alkylquinolones
RubiaceaeAnthranilic AcidTryptophan/Shikimate PathwayCinchona alkaloids

Emerging Applications and Interdisciplinary Roles of 2 Pentylquinoline in Chemical Science

Analytical Applications: Contribution to Asphaltene Molecular Characterization

Quinoline (B57606) and its derivatives are recognized for their utility in diverse fields, including as analytical standards for residue analysis in food and environmental samples. hpc-standards.comsigmaaldrich.com High-purity quinoline reference materials are crucial for the accurate calibration and validation of analytical instruments, ensuring compliance with regulatory standards. hpc-standards.com In the complex field of petroleum science, the characterization of asphaltenes, the most polar and complex fraction of crude oil, presents a significant analytical challenge. mdpi.comredalyc.org Asphaltenes play a crucial role in the properties of asphalt (B605645) and can cause significant issues in oil production and processing due to their tendency to aggregate and precipitate. redalyc.orgmdpi.com

The molecular structure of asphaltenes is often described by two main models: the "archipelago" model, which posits several small aromatic cores linked by aliphatic chains, and the "continental" or "island" model, which suggests a single large polycyclic aromatic hydrocarbon (PAH) core with alkyl side chains. redalyc.orgntnu.no Understanding the specific molecular architecture of asphaltenes from different crude oil sources is vital for predicting their behavior.

While direct research on 2-pentylquinoline's specific use in asphaltene characterization is not extensively detailed in the provided results, the principles of using model compounds to understand asphaltene behavior are well-established. ntnu.no Scientists utilize various analytical techniques to probe asphaltene structure, including Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), to determine characteristics like aromaticity and the stacking behavior of aromatic sheets. redalyc.orgresearchgate.net The study of model compounds, which mimic certain structural aspects of asphaltenes, aids in interpreting complex analytical data. ntnu.no For instance, the aggregation properties of different model molecules in various solvents are studied to understand the forces driving asphaltene association. ntnu.no Given that asphaltenes contain basic nitrogen heterocyclic moieties, such as pyridine (B92270) and its benzologs, quinoline derivatives like this compound could potentially serve as simplified model compounds. ntnu.no These models help in understanding intermolecular interactions, such as acid-base interactions and π-π stacking, which are critical to asphaltene behavior. ntnu.noresearchgate.net The table below summarizes key analytical techniques used in asphaltene characterization where model compounds can provide valuable insights.

Analytical TechniqueInformation GainedRelevance of Model Compounds
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups and determines parameters like aromaticity. redalyc.orgresearchgate.netHelps in assigning spectral bands and understanding the contribution of specific structural motifs to the overall spectrum.
X-Ray Diffraction (XRD) Investigates the stacking distance and arrangement of aromatic sheets. researchgate.netProvides a reference for the packing behavior of known aromatic structures, aiding in the interpretation of asphaltene diffraction patterns. researchgate.net
Vapor Pressure Osmometry (VPO) Measures average molecular weight, though prone to misinterpretation due to aggregation. redalyc.orgAllows for the study of aggregation behavior of molecules with defined structures in different solvents. ntnu.no
Mass Spectrometry (e.g., FTICR-MS) Provides detailed information on the molecular composition and supports the "island" model of asphaltene structure. redalyc.orgFragmentation patterns of model compounds can help in elucidating the structure of complex asphaltene molecules.

Development as Chemical Probes for Biological Target Exploration

Chemical probes are indispensable small-molecule tools in chemical biology and drug discovery. promega.com.auaacrjournals.org They are designed to selectively bind to and modulate the function of a specific protein target, thereby enabling researchers to investigate the protein's role in complex biological systems like cells and organisms. promega.com.aunih.gov This process, known as target validation, is a critical early step in the drug discovery pipeline, helping to confirm that modulating a specific target will have the desired therapeutic effect. thermofisher.krresearchgate.net Quinoline derivatives, due to their versatile and accessible scaffold, have been extensively explored in the design of biologically active compounds, including potential chemical probes. nih.govmdpi.com

Rigorous Criteria and Validation Strategies for Chemical Probes

The scientific community has established stringent criteria to define a high-quality chemical probe to ensure the reliability of experimental results. aacrjournals.orgresearchgate.net These criteria distinguish a well-validated probe from a mere bioactive compound. nih.gov The key attributes of a high-quality chemical probe are summarized in the table below.

CriterionDescriptionTypical GuidelineSource
Potency The concentration of the probe required to interact with its target, typically measured as IC₅₀ or Kd in a biochemical assay.<100 nM aacrjournals.org
Selectivity The probe should be significantly more potent against its intended target compared to other related proteins, especially those within the same family.>30-fold selectivity over closely related proteins. promega.com.auaacrjournals.org
Cellular Activity The probe must be able to enter cells and engage its target in a cellular environment, demonstrated by a cellular EC₅₀.<1 µM aacrjournals.org
Mechanism of Action (MoA) The way the probe interacts with its target (e.g., inhibitor, agonist, allosteric modulator) should be well-characterized.Known and verified MoA. thermofisher.krresearchgate.net
On-Target Engagement Direct evidence that the probe binds to its intended target within a cell is crucial. Techniques like the cellular thermal shift assay (CETSA) can provide this evidence.Demonstrated on-target effects. promega.com.auaacrjournals.org
Control Compound An ideal probe set includes a structurally similar but biologically inactive analog to be used as a negative control.Availability of an inactive control. nih.gov
Physicochemical Properties The probe should have adequate solubility, stability, and membrane permeability for use in biological assays and should be free from functionalities that cause non-specific assay interference (PAINS).Stable, soluble, and devoid of PAINS. thermofisher.kr

Validation is a multi-step process. It begins with thorough in vitro characterization of potency and selectivity. aacrjournals.org This is followed by demonstrating target engagement and a functional effect in a cellular context. promega.com.au Using a structurally related inactive control is vital to ensure that the observed phenotype is a direct result of modulating the intended target and not due to off-target effects or compound artifacts. nih.gov Resources like the Chemical Probes Portal provide objective assessments and recommendations for the use of small-molecule probes in research. aacrjournals.org

Potential in Agrochemical Research and Development

The quinoline scaffold is a well-known structural component in a variety of biologically active molecules, including those with applications in agriculture. researchgate.netresearchgate.net Quinoline derivatives have been investigated for use as pesticides, which encompass a broad range of agents like insecticides, herbicides, and fungicides. researchgate.netresearchgate.net The versatility of the quinoline ring system allows for chemical modifications that can lead to compounds with potent and selective activity against agricultural pests and pathogens. researchgate.netmdpi.com For instance, aryl-substituted quinolines have demonstrated significant antipesticide activity against nematodes. researchgate.net

The development of new agrochemicals is a complex process driven by the need to address challenges such as pest resistance to existing treatments and stricter regulatory requirements. nih.gov The agrochemical industry is constantly searching for new lead compounds and novel modes of action. nih.govprinceton.edu In this context, the exploration of diverse chemical scaffolds like quinoline is of high importance. researchgate.net Research has shown that certain quinoline derivatives exhibit antifungal properties, in some cases comparable or superior to standard commercial fungicides. nih.gov This highlights the potential for discovering new agrochemical agents within this class of compounds.

Rational Design Principles for Novel Agrochemical Agents

Rational design plays a pivotal role in modern agrochemical research, aiming to create new active ingredients with improved efficacy, selectivity, and environmental profiles. mdpi.comresearchgate.net This approach relies on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR). mdpi.com For quinoline-based agrochemicals, rational design involves strategically modifying the quinoline core to optimize its interaction with a specific biological target in a pest or pathogen. researchgate.net

Key principles of rational design in this context include:

Target-Based Design: This involves designing molecules to interact with a known biological target, such as a specific enzyme or receptor that is essential for the pest's survival. researchgate.net Computational tools like molecular modeling can be used to predict how different quinoline derivatives will bind to the target site. mdpi.com

SAR-Guided Optimization: By synthesizing and testing a series of related quinoline derivatives, researchers can identify which parts of the molecule are crucial for its activity. mdpi.com For example, studies have shown that the type and position of substituents on the quinoline ring can significantly influence the biological activity. researchgate.net

Physicochemical Property Modulation: The physical properties of a molecule, such as its solubility and stability, are critical for its performance as an agrochemical. Rational design aims to optimize these properties to ensure the compound reaches its target in the plant or pest and persists long enough to be effective. mdpi.com

Scaffold Hopping and Hybridization: This strategy involves combining the quinoline scaffold with other known active chemical groups (pharmacophores) to create hybrid molecules. researchgate.net This can lead to compounds with novel or enhanced activities and potentially new modes of action. researchgate.net

The ultimate goal of these design principles is to develop agrochemicals that are highly effective against the target pest while having minimal impact on non-target organisms and the environment, thereby meeting the stringent criteria for registration and commercial use. nih.gov

Contributions to Catalyst Design and Optimization in Organic Synthesis

Quinoline derivatives can play a role in the field of catalysis, not just as products of catalytic reactions, but as components of the catalysts themselves. The design and optimization of catalysts is a central theme in organic synthesis, aiming to develop more efficient, selective, and sustainable chemical transformations. rsc.orgmicromeritics.com Computational methods and data science are increasingly being used to guide the rational design of new catalysts. nih.govrsc.org

While direct examples of this compound being used as a ligand or part of a catalyst are not prominent in the provided search results, the underlying principles support its potential in this area. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential ligand for coordinating to metal centers in homogeneous catalysts. ecorfan.org The structure of the quinoline and its substituents can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

For example, in the development of new chiral phosphoric acid (CPA) catalysts, data science techniques have been employed to screen diverse catalyst scaffolds. nih.gov This workflow involves synthesizing a training set of catalysts, evaluating their performance in a benchmark reaction, and then using statistical models to identify the key structural features that correlate with high selectivity. nih.gov This data-driven approach allows for the rapid optimization of the catalyst structure. A similar approach could be applied to catalysts incorporating a quinoline framework. By systematically varying substituents on the quinoline ring (such as the pentyl group at the 2-position), one could generate a library of ligands for screening and subsequent data analysis to design improved catalysts for a specific organic transformation. nih.gov The synthesis of various quinoline derivatives is well-established, providing a strong foundation for creating such ligand libraries. ikm.org.myijpsjournal.com

The table below outlines the general workflow for data-driven catalyst design, which could be applied to quinoline-based systems.

StepDescriptionRelevance to Quinoline-Based Catalysts
1. Scaffold Selection & Library Design Choose a core molecular structure (scaffold) and plan a diverse set of derivatives (a library) to synthesize.The quinoline ring serves as a versatile and synthetically accessible scaffold. nih.govijpsjournal.com
2. Synthesis of Catalyst Library Prepare the designed set of catalyst candidates.Established synthetic methods for quinoline derivatives allow for the creation of a ligand library with varied substituents. ikm.org.my
3. Performance Benchmarking Test each catalyst in a specific chemical reaction to measure its activity and selectivity.The performance of quinoline-ligated metal catalysts would be evaluated in a target reaction (e.g., hydrogenation, cross-coupling).
4. Data Analysis & Model Building Use statistical and machine learning algorithms to find correlations between the catalysts' structural features and their performance. nih.govIdentify which features of the substituted quinoline (e.g., electronic properties, steric bulk of the pentyl group) are critical for high catalytic performance. nih.gov
5. Model Validation & Extrapolation Use the model to predict the performance of new, unsynthesized catalyst designs and then synthesize the most promising candidates to validate the model's predictions. nih.govDesign a next-generation this compound-based ligand predicted to offer superior catalytic performance.

This iterative process of design, synthesis, testing, and analysis accelerates the discovery and optimization of new catalysts for important chemical reactions. princeton.edu

Q & A

Q. What steps ensure compliance with NIH guidelines in preclinical studies involving this compound?

  • Methodology : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Report all experimental details (e.g., compound purity, vehicle used) in supplementary materials. Share raw data via repositories like Figshare to enhance reproducibility .

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